molecular formula C10H12O3 B010167 2-(3-Methoxy-4-methylphenyl)acetic acid CAS No. 100861-38-9

2-(3-Methoxy-4-methylphenyl)acetic acid

Cat. No. B010167
M. Wt: 180.2 g/mol
InChI Key: XCHVZBMNFXWCTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-(3-Methoxy-4-methylphenyl)acetic acid often involves regioselective bromination or other halogenation techniques, showcasing the versatility of phenylacetic acid derivatives in organic synthesis. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized via regioselective bromination of 4-methoxyphenylacetic acid, achieving an 84% yield, highlighting the efficiency of halogenation in modifying the compound's properties (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is characterized by the orientation of substituents on the phenyl ring, which significantly affects the compound's reactivity and interactions. In the case of (3-Methoxyphenyl)acetic acid, the methoxy group and acetic acid substituent exhibit specific orientations, impacting the molecule's overall geometry and hydrogen bonding capability in the crystal form (Choudhury & Row, 2002).

Chemical Reactions and Properties

Phenylacetic acid derivatives undergo various chemical reactions, including cyclization and condensation, to form complex structures. For example, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized, showcasing the compound's versatility as a precursor for antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Scientific Research Applications

Advanced Oxidation Processes for Compound Degradation

Research on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) highlights the potential of AOPs to treat aqueous media containing recalcitrant compounds. This approach generates various by-products, indicating the complexity of chemical reactions involved and the importance of understanding degradation pathways and by-products' biotoxicity for environmental safety (Qutob et al., 2022).

Pesticide Toxicity and Environmental Impact

The study on 2,4-D herbicide toxicity underscores the significance of understanding the environmental and biological impacts of chemical compounds. It highlights the necessity of research focused on the toxicology, mutagenicity, and ecological effects of widely used chemicals (Zuanazzi et al., 2020).

Sorption to Soil and Organic Matter

Investigations into the sorption of phenoxy herbicides, including 2,4-D, to various soils and minerals provide insights into environmental behavior and remediation strategies. Understanding the interaction between chemicals and environmental substrates can inform the development of more effective and sustainable agricultural practices (Werner et al., 2012).

Wastewater Treatment

Research into reclaiming wastewater from the pesticide industry emphasizes the need for efficient treatment methods to remove toxic pollutants. Studies suggest the combination of biological processes and activated carbon as effective approaches for treating high-strength wastewaters (Goodwin et al., 2018).

Therapeutic and Industrial Importance of Related Compounds

The exploration of syringic acid's pharmacological and industrial applications demonstrates the broader potential of phenolic compounds. Their antioxidant, antimicrobial, and neuroprotective activities, along with applications in bioremediation and catalysis, showcase the versatility of these compounds in both health and industrial sectors (Srinivasulu et al., 2018).

properties

IUPAC Name

2-(3-methoxy-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHVZBMNFXWCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429333
Record name 2-(3-methoxy-4-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-4-methylphenyl)acetic acid

CAS RN

100861-38-9
Record name 2-(3-methoxy-4-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxy-4-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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